4-methyl-7-nitro-1H-indole-3-carbonitrile
Description
Contextualization of Indole (B1671886) Frameworks in Chemical Research
The indole nucleus, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. researchgate.net This framework is not merely a synthetic curiosity but is widely distributed in nature, forming the core of many bioactive natural products, pharmaceuticals, and alkaloids. rsc.orgchula.ac.th Its prevalence is exemplified by its presence in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a vast array of secondary metabolites, including the neurotransmitter serotonin. nih.gov The unique electronic properties and the ability of the indole scaffold to mimic peptide structures and bind to various enzymes and receptors make it a "privileged scaffold" in drug discovery. researchgate.netchula.ac.th This has spurred continuous interest in developing new methods for its synthesis and functionalization. purkh.com
Significance of Substituted Indoles in Organic and Medicinal Chemistry
While the basic indole ring is foundational, the true diversity and therapeutic potential of this class of compounds emerge from its substituted derivatives. The strategic placement of different functional groups on the indole core allows for the fine-tuning of a molecule's physical, chemical, and biological properties. nih.gov This modularity is a key reason why indole derivatives are explored for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects. chula.ac.thnih.gov
Pharmaceutical agents containing a substituted indole skeleton have been successfully developed and approved for various clinical conditions. rsc.org For medicinal chemists, the ability to synthesize libraries of compounds based on a single indole scaffold and screen them against different biological targets is a powerful strategy in the search for novel therapeutics. nih.gov The position of substituents is crucial; for example, modifications at the C3 position are common in many bioactive alkaloids. nih.gov The introduction of groups like halogens, methyl, nitro, and carbonyl functionalities can significantly influence a compound's interaction with biological targets and its metabolic stability. mdpi.com
Positioning of 4-Methyl-7-nitro-1H-indole-3-carbonitrile as a Research Subject
This compound is a polysubstituted indole that serves primarily as a research chemical and a building block in organic synthesis. cymitquimica.combicbiotech.com Its structure is notable for the specific arrangement of three key functional groups on the indole core: a methyl group at position 4, a nitro group at position 7, and a carbonitrile (cyano) group at position 3. Each of these substituents imparts distinct chemical properties that define the molecule's potential utility.
The Carbonitrile Group (C3): The cyano group at the C3 position is a versatile functional group. It is an effective precursor for the synthesis of various other functionalities and can participate in the construction of more complex fused heterocyclic systems. nih.gov
The Methyl Group (C4): The methyl group at the C4 position adds steric bulk and modifies the electronic properties of the benzene portion of the indole ring.
The Nitro Group (C7): The electron-withdrawing nitro group at the C7 position significantly influences the molecule's reactivity. Nitroindoles are important synthetic intermediates. acs.org For instance, the nitro group can be reduced to an amino group, providing a handle for further chemical modifications.
The combination of these groups makes this compound a valuable intermediate for creating more elaborate molecules, particularly in the field of medicinal chemistry. cymitquimica.com
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| CAS Number | 289483-82-5 |
| Molecular Formula | C₁₀H₇N₃O₂ |
| Synonyms | 3-Cyano-4-methyl-7-nitro-1H-indole, 1H-Indole-3-carbonitrile, 4-methyl-7-nitro- |
| Classification | Heterocyclic Building Block, Indole, Nitrile, Nitro Compound |
Overview of Academic Research Avenues for the Compound
The primary role of this compound as a synthetic building block points toward several key avenues for academic and industrial research. cymitquimica.combldpharm.com
Synthesis of Novel Heterocyclic Systems: The presence of the reactive cyano and nitro groups allows for a range of chemical transformations. Researchers can utilize this compound as a starting material to construct more complex, polycyclic indole derivatives. The carbonitrile group, for example, can be hydrolyzed, reduced, or used in cycloaddition reactions.
Medicinal Chemistry and Drug Discovery: This compound is a scaffold for generating libraries of novel substituted indoles. By modifying the existing functional groups (e.g., reducing the nitro group, transforming the nitrile), chemists can create a series of analogues to be screened for various biological activities. This is a common strategy in structure-activity relationship (SAR) studies, which aim to correlate a molecule's structure with its pharmacological effect.
Development of Molecular Probes and Materials: The indole nucleus is known for its fluorescent properties, which can be modulated by substituents. Research could explore the photophysical properties of derivatives synthesized from this compound for potential applications in materials science or as biological probes.
In essence, while direct therapeutic application of this compound itself is not its primary purpose, its value lies in its potential as a versatile starting point for the synthesis of novel and potentially bioactive molecules.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Serotonin |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-7-nitro-1H-indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-6-2-3-8(13(14)15)10-9(6)7(4-11)5-12-10/h2-3,5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNBPEYPQDBCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269854 | |
| Record name | 4-Methyl-7-nitro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289483-82-5 | |
| Record name | 4-Methyl-7-nitro-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289483-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-nitro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Architecture and Advanced Characterization Methodologies
The unique arrangement of functional groups on the indole (B1671886) core of 4-methyl-7-nitro-1H-indole-3-carbonitrile gives rise to a distinct set of properties. A thorough analysis of its structural features and the application of advanced spectroscopic techniques are paramount for its unambiguous characterization.
Structural Features and Functional Group Analysis
The foundational structure of this compound is the indole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring. This core is known for its electron-rich nature, which influences its reactivity and interactions.
Role of the Carbonitrile Group
The carbonitrile (cyano) group at the C3 position is a key functional group that significantly impacts the molecule's reactivity and spectroscopic signature. As an electron-withdrawing group, it further modulates the electronic properties of the pyrrole ring. The linear geometry of the cyano group also influences the local steric environment.
Advanced Spectroscopic Elucidation Techniques in Research
The precise structural determination of this compound relies on a combination of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton of the indole ring. The protons on the benzene ring (H5 and H6) will be influenced by the electron-donating methyl group and the electron-withdrawing nitro group. The proton at the C2 position of the pyrrole ring will also exhibit a characteristic chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts of the carbon atoms in the indole ring will be significantly affected by the attached functional groups. The carbon of the cyano group will have a characteristic downfield shift.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH | 11.0 - 12.0 | - |
| C2-H | 7.5 - 8.0 | 125 - 130 |
| C3 | - | 100 - 105 |
| C4 | - | 130 - 135 |
| C4-CH₃ | 2.5 - 2.7 | 15 - 20 |
| C5-H | 7.0 - 7.3 | 120 - 125 |
| C6-H | 7.8 - 8.1 | 115 - 120 |
| C7 | - | 140 - 145 |
| C3a | - | 128 - 133 |
| C7a | - | 135 - 140 |
| CN | - | 115 - 120 |
Note: These are predicted values based on known substituent effects on the indole ring and may vary from experimental results.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
For this compound (C₁₀H₇N₃O₂), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
The fragmentation pattern in the mass spectrum would likely involve the loss of small neutral molecules such as NO₂, NO, and HCN from the molecular ion. researchgate.net The stability of the indole ring would likely result in it being a prominent fragment.
Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 201 | [M]⁺ |
| 184 | [M - OH]⁺ |
| 171 | [M - NO]⁺ |
| 155 | [M - NO₂]⁺ |
| 128 | [M - NO₂ - HCN]⁺ |
Note: This table represents a plausible fragmentation pattern based on the analysis of similar nitroindole compounds.
Chromatographic Purity and Characterization Methods (HPLC, UPLC)
The assessment of purity for the compound this compound is crucial for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for the determination of the purity of pharmaceutical intermediates and other chemical compounds. These methods offer high resolution, sensitivity, and accuracy.
For instance, the purity of a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, has been successfully assessed using two independent HPLC methods, demonstrating the utility of this technique for this class of compounds mdpi.com. These methods, one isocratic and the other a gradient elution, provide a comprehensive purity profile.
Representative HPLC Purity Analysis
Based on the established methods for analogous indole-3-carbonitrile derivatives, a representative HPLC method for the analysis of this compound can be proposed. The following tables outline the typical parameters for both isocratic and gradient HPLC methods that would be suitable for determining the purity of this compound.
Table 1: Representative Isocratic HPLC Method Parameters
| Parameter | Value |
| Column | Merck LiChroCART 125-4, LiChrospher 100 RP-18 (5 µm) |
| Mobile Phase | Acetonitrile/Water (70:30, v/v) |
| Flow Rate | 1.000 mL/min |
| Detection Wavelength | 254 nm and 280 nm |
| Run Time | 15 minutes |
Table 2: Representative Gradient HPLC Method Parameters
| Time (minutes) | Acetonitrile Concentration (%) |
| 0–2 | 10 |
| 2–12 | 10 → 90 (linear gradient) |
| 12–20 | 90 |
Note: The gradient returns to the initial conditions and the column is allowed to re-equilibrate before the next injection.
Detailed Research Findings from a Structurally Related Compound
In the analysis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, the isocratic HPLC method yielded a purity of 99.34% at 254 nm and 99.65% at 280 nm, with a retention time of 4.66 minutes mdpi.com. The gradient method showed a purity of 98.70% at 254 nm with a retention time of 13.27 minutes mdpi.com. These findings for a closely related molecule underscore the effectiveness of HPLC in resolving the main compound from potential impurities.
Table 3: Example Purity Data from a Structurally Similar Indole Derivative
| HPLC Method | Detection Wavelength | Retention Time (tms) | Purity (AUC%) |
| Isocratic | 254 nm | 4.66 min | 99.34% |
| Isocratic | 280 nm | 4.66 min | 99.65% |
| Gradient | 254 nm | 13.27 min | 98.70% |
Data obtained from the analysis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile and is presented here as a representative example. mdpi.com
The application of UPLC, with its use of smaller particle size columns, would be expected to offer even faster analysis times and higher resolution compared to traditional HPLC. While specific UPLC methods for this compound are not detailed in available literature, the principles of method development would follow those of HPLC, with adjustments to flow rate and gradient profiles to accommodate the higher pressures and shorter column lengths.
Sophisticated Synthetic Strategies and Methodological Innovations for 4 Methyl 7 Nitro 1h Indole 3 Carbonitrile
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-methyl-7-nitro-1H-indole-3-carbonitrile reveals several plausible disconnection pathways, primarily centered on the formation of the pyrrole (B145914) ring. The most logical strategies hinge on precursors that already contain the substituted benzene (B151609) ring, thereby controlling the regiochemistry of the methyl and nitro groups.
One key disconnection breaks the N1-C2 and C3-C3a bonds, a strategy employed in syntheses starting from ortho-substituted anilines or, more relevantly, ortho-substituted nitrotoluenes. This leads back to a precursor such as a substituted 2-nitrostyrene or a 2-nitrophenyl pyruvate (B1213749) derivative. Given the 4-methyl and 7-nitro substituents, a logical starting material would be a 2-methyl-3,6-dinitrotoluene derivative. This precursor is central to classical indole (B1671886) syntheses like the Reissert and Batcho-Leimgruber methods.
A second approach involves disconnecting the C2-C3 bond, which is characteristic of the Madelung synthesis. This would require an appropriately substituted N-acyl-o-toluidine. However, introducing the C3-nitrile group via this pathway can be complex.
Therefore, the most promising retrosynthetic pathways originate from a suitably substituted nitrotoluene, allowing for the sequential construction of the pyrrole ring with the concomitant introduction or formation of the nitrile function at the C3 position.
Established and Emerging Methodologies for Indole Synthesis Relevant to Substitution Patterns
The specific electronic and steric properties of this compound guide the selection of an appropriate synthetic methodology. Several established and emerging techniques are pertinent to achieving this substitution pattern.
Cyclic dehydration is a fundamental step in many indole syntheses where an intermediate containing a hydroxyl group is cyclized to form the aromatic pyrrole ring. A modern example of this strategy is the iridium-catalyzed oxidative cyclization of 2-aminophenethyl alcohols. In this type of reaction, a catalytic system, such as [Cp*IrCl₂]₂/K₂CO₃, facilitates the intramolecular cyclization. nih.gov For the synthesis of the target molecule, a hypothetical precursor like 2-(2-amino-3-nitro-6-methylphenyl)ethan-1-ol could undergo an oxidative cyclization, followed by subsequent introduction of the C3-carbonitrile. While effective for the core indole structure, this method would require a multi-step approach to install all necessary substituents.
Syntheses involving organosilicon intermediates offer unique pathways for ring formation. While a direct, named methodology for the cyclization of ortho-(trimethylsilylmethyl) N-methyl anilides is not widely cited, related strategies provide a conceptual basis. For instance, the generation of arynes from ortho-(trimethylsilyl)aryl triflates is a powerful method for forming new bonds. An N-tosyl hydrazone can add to such an aryne, leading to an intermediate that undergoes Fischer-type cyclization upon treatment with a Lewis acid. This demonstrates how an ortho-trimethylsilyl group can serve as a handle for cyclization precursors, although it represents a more complex and less direct route to the target compound compared to other methods.
The Nenitzescu indole synthesis is a classic condensation reaction that forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.org The reaction proceeds via a Michael addition, followed by a nucleophilic attack and subsequent elimination to form the indole ring. wikipedia.org
Applying this to the target molecule is challenging due to regioselectivity. The synthesis would require a substituted quinone, such as methylbenzoquinone, reacting with an aminocrotonate derivative bearing a nitrile group. However, the Nenitzescu reaction typically yields 5-hydroxyindoles, and controlling the substituent positions to achieve the desired 4-methyl-7-nitro pattern is notoriously difficult. The reaction conditions significantly influence the outcome, with polar solvents generally favoring the synthesis. wikipedia.org
Table 1: Examples of the Nenitzescu Indole Synthesis
| Benzoquinone Derivative | Enamine Derivative | Solvent | Yield |
|---|---|---|---|
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | Acetone | 52% |
| Methyl-1,4-benzoquinone | Ethyl 3-aminocrotonate | Acetic Acid | 45% |
| Methoxy-1,4-benzoquinone | Ethyl 3-aminocrotonate | Chloroform | 38% |
Data adapted from various studies on the Nenitzescu reaction.
The Reissert indole synthesis is a highly effective and relevant method for preparing substituted indoles from o-nitrotoluenes. wikipedia.orgdrugfuture.com The process begins with a base-catalyzed condensation of a substituted o-nitrotoluene with diethyl oxalate (B1200264). The resulting ethyl o-nitrophenylpyruvate then undergoes reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.orgresearchgate.net
To synthesize the target molecule, a plausible starting material would be 2-methyl-3,6-dinitrotoluene. Condensation with diethyl oxalate would be followed by a selective reductive cyclization. The C3-carbonitrile would need to be installed in a separate step, potentially via conversion of the C2-carboxylic acid or by direct cyanation of the indole ring, although the latter can be challenging on a deactivated ring system.
Table 2: Representative Reissert Indole Syntheses
| o-Nitrotoluene Derivative | Reducing Agent | Final Product | Yield |
|---|---|---|---|
| 2-Nitrotoluene | Zn/Acetic Acid | Indole | Good |
| 4-Chloro-2-nitrotoluene | Fe/Acetic Acid | 5-Chloroindole-2-carboxylic acid | High |
| 4-Methoxy-2-nitrotoluene | Zn/Acetic Acid | 5-Methoxyindole-2-carboxylic acid | Moderate |
Yields are qualitative as reported in general literature; specific yields vary with precise conditions. researchgate.netresearchgate.net
Modern organometallic chemistry offers powerful tools for heterocycle synthesis. The palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes is a versatile method for creating a wide array of substituted indoles. acs.org This reaction typically uses a palladium catalyst, such as palladium diacetate, with a phosphine (B1218219) ligand. Carbon monoxide, often at moderate pressure, or a CO surrogate like formic acid, serves as the deoxygenating agent to reduce the nitro group, initiating the cyclization. acs.orgthieme-connect.com
This methodology is well-suited for synthesizing this compound. The required precursor, (E)-3-(2-methyl-3,6-dinitrophenyl)acrylonitrile, could be prepared via a condensation reaction. The subsequent palladium-catalyzed reductive cyclization would involve the reduction of one nitro group (the one ortho to the styrene (B11656) moiety) to a nitrene intermediate, which then cyclizes to form the indole core. The reaction tolerates a variety of functional groups, including other nitro groups and nitriles. acs.orgunimi.it
Table 3: Conditions for Palladium-Catalyzed Reductive Cyclization of 2-Nitrostyrenes
| Substrate | Catalyst System | CO Source | Solvent | Yield |
|---|---|---|---|---|
| 2-Nitrostyrene | Pd(OAc)₂ / PPh₃ | CO (4 atm) | Acetonitrile | 85% |
| 4-Bromo-2-nitrostyrene | Pd(OAc)₂ / PPh₃ | CO (4 atm) | Acetonitrile | 92% |
| 4,5-Dimethoxy-2-nitrostyrene | Pd(OAc)₂ / PPh₃ | CO (4 atm) | Acetonitrile | 95% |
| 2-Nitrostyrene | Pd(acac)₂ / phenanthroline | Formic Acid | Acetonitrile | Excellent |
Data adapted from J. Org. Chem. 1997, 62, 21, 7512–7515 and J. Org. Chem. 2023, 88, 8, 5108–5117. acs.orgthieme-connect.com
Strategies for Regioselective Introduction of Methyl and Nitro Groups
The synthesis of specifically substituted indoles such as this compound requires precise control over the regioselectivity of electrophilic substitution reactions on the indole nucleus. The introduction of the methyl group at the C4 position and the nitro group at the C7 position presents a significant synthetic challenge due to the inherent reactivity of the indole ring, which typically favors substitution at the C3, C2, and C5 positions.
The nitration of the indole ring is highly sensitive to reaction conditions, which dictates the position of the incoming nitro group. Direct nitration of the indole nucleus often leads to a mixture of products or polymerization, particularly under harsh acidic conditions.
Reactivity and Regioselectivity : The pyrrole ring of indole is electron-rich and susceptible to attack by electrophiles. Under non-acidic conditions, using reagents like benzoyl nitrate (B79036), electrophilic substitution occurs preferentially at the C3 position. However, if the C3 position is blocked, substitution may occur at other positions. In strongly acidic media, such as a mixture of nitric acid and sulfuric acid, the indole nitrogen is protonated. This deactivates the pyrrole ring, and electrophilic substitution subsequently occurs on the benzene ring, typically at the C5 position, which is para to the ring-junction nitrogen. unizin.org
Influence of Substituents : The presence of existing substituents dramatically influences the regiochemical outcome of nitration. Electron-donating groups, such as a methyl group at C4, are generally ortho- and para-directing. unizin.orgorganicchemistrytutor.comyoutube.comyoutube.comlibretexts.org Therefore, for a 4-methylindole, the incoming electrophile would be directed towards the C5 and C7 positions. However, the directing influence of the pyrrole nitrogen must also be considered. The synthesis of the target molecule requires nitration at C7, which is ortho to the methyl group. Achieving selectivity for the C7 position over the C5 position can be challenging and may depend on steric factors and the specific nitrating agent used.
Modern Nitration Methods : To overcome the challenges of harsh acidic conditions, various milder nitration protocols have been developed. A practical method for the regioselective 3-nitration of indoles utilizes ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride (B1165640) under non-acidic and non-metallic conditions. nih.gov While this method targets the C3 position, it highlights the ongoing development of selective nitration techniques. For substitution on the benzene ring, the choice of solvent and nitrating agent is critical. Studies on the nitration of substituted benzenes show that the ratio of ortho to para products can be manipulated, although achieving exclusive substitution at a specific position remains a complex task. unizin.org In the context of 4-methylindole, achieving nitration at C7 would likely involve careful selection of reagents and conditions to favor substitution at this less sterically hindered ortho position, or it might be accomplished by starting with a precursor that already contains the nitro group at the desired position, such as 2-methyl-3-nitroaniline, which can then be used to construct the indole ring.
| Nitrating Agent | Conditions | Primary Position of Substitution on Unsubstituted Indole | Notes |
|---|---|---|---|
| HNO₃ / H₂SO₄ | Strongly acidic | C5 | Protonation at C3 deactivates the pyrrole ring. |
| Benzoyl Nitrate | Non-acidic | C3 | Milder conditions favor substitution on the electron-rich pyrrole ring. |
| Ammonium Tetramethylnitrate / TFAA | Non-acidic, non-metallic | C3 | Forms trifluoroacetyl nitrate in situ as the electrophilic nitrating agent. nih.gov |
Introducing a methyl group at the C4 position of the indole nucleus via direct electrophilic substitution is challenging because this position is generally the least reactive. nih.gov Synthetic strategies, therefore, often rely on constructing the indole ring from a pre-methylated precursor.
Ring Synthesis Approaches : A common and effective strategy is to use a substituted aniline (B41778) in a classical indole synthesis, such as the Fischer, Bischler, or Leimgruber-Batcho synthesis. For the preparation of 4-methylindole, a suitable starting material would be m-toluidine (B57737) (3-methylaniline). The Leimgruber-Batcho indole synthesis, for instance, provides a versatile route to various substituted indoles and could be adapted for this purpose. acs.org
Direct C-H Functionalization : While less common for the C4 position, recent advances in transition-metal-catalyzed C-H activation have opened new avenues for the direct functionalization of indoles. nih.gov Rhodium- and iridium-catalyzed reactions have shown promise for directing functionalization to the C4 position by using a directing group at either the N1 or C3 position. bohrium.comacs.orgacs.org For example, an oxime group at the C3 position has been used to direct rhodium-catalyzed C4-thiolation. bohrium.com Although direct C4-methylation via this route is not extensively documented, these methodologies represent the forefront of regioselective indole functionalization.
Other Methylation Positions : For context, methylation at other positions is more straightforward. N-methylation is readily achieved by treating the indole with a base followed by an electrophilic methylating agent like methyl iodide or dimethyl sulfate. orgsyn.org C3-methylation can be accomplished if the position is activated, and C2-methylation can also be achieved through specific catalytic methods.
| Position | Methodology | Example Reagents/Precursors | Notes |
|---|---|---|---|
| N1 | Deprotonation followed by alkylation | NaH or NaNH₂, then CH₃I | Common and high-yielding. orgsyn.org |
| C4 | Indole ring synthesis | m-Toluidine (for Leimgruber-Batcho or Fischer synthesis) | Most practical approach for C4 substitution. acs.org |
| C4 | Directed C-H activation | Rh(III) or Ir(III) catalyst with a directing group | Emerging methodology, highly dependent on the directing group. bohrium.comacs.org |
Synthesis of Related Indole-3-carbonitrile Derivatives as Precursors or Analogs
The synthesis of the indole-3-carbonitrile moiety is a critical step. This functional group is typically installed by converting an indole-3-carboxaldehyde (B46971), which can be prepared through methods like the Vilsmeier-Haack reaction on a suitable indole precursor.
The conversion of aldoximes to nitriles is a widely used and reliable method for preparing indole-3-carbonitriles. The process involves two main steps: formation of the aldoxime from the corresponding aldehyde and subsequent dehydration.
The dehydration of aldoximes can be achieved using a variety of reagents. nih.govresearchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org Classical methods may use reagents that require harsh conditions, but milder and more efficient protocols have been developed. Reagents such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like DBU can convert aldoximes to nitriles under mild conditions at room temperature. nih.gov Alternative reagents like XtalFluor-E also facilitate this transformation rapidly and efficiently in environmentally benign solvents. organic-chemistry.org Iron catalysts have also been shown to promote the dehydration, offering a more sustainable approach. nih.gov The choice of dehydrating agent can be critical to avoid side reactions, especially with sensitive functional groups present on the indole ring.
The synthesis of indole-3-carbonitriles almost universally proceeds through the corresponding indole-3-carboxaldehyde. This aldehyde serves as a versatile and readily accessible precursor.
Synthesis of Indole-3-carboxaldehydes : The Vilsmeier-Haack reaction is the most common method for introducing the formyl group at the C3 position of indoles. This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.net This method is highly effective for a wide range of substituted indoles.
Conversion to Nitrile : The transformation of the aldehyde to the nitrile is a key derivatization. A robust one-pot procedure involves reacting the indole-3-carboxaldehyde with an acid salt of hydroxylamine (B1172632), such as hydroxylamine hydrochloride, in a suitable solvent. researchgate.net This in situ formation of the aldoxime followed by dehydration provides a direct route to the nitrile. A variety of dehydrating systems can be employed for this conversion, as detailed in the section above. The efficiency of this two-step, one-pot process makes it a preferred method in multistep syntheses.
| Reagent/System | Conditions | Advantages | Reference |
|---|---|---|---|
| BOP / DBU | CH₂Cl₂, Room Temperature | Mild conditions, good yields | nih.gov |
| XtalFluor-E | EtOAc, Room Temperature | Rapid, environmentally benign solvent, high yields | organic-chemistry.org |
| Iron Salts (e.g., FeCl₃) | Heating, nitrile-free media | Environmentally benign, uses simple catalyst | nih.gov |
| SO₂F₂ / Base | DMSO | One-pot from aldehyde, metal-free | organic-chemistry.org |
As structural analogs where the nitrile group is replaced by a carbonyl, 3-aroylindoles are an important class of compounds. A particularly elegant and atom-economical synthesis involves the annulation of C-nitrosoarenes with conjugated terminal alkynones. scirp.orgresearchgate.netresearchgate.net
This catalyst-free cycloaddition reaction proceeds with excellent regioselectivity, exclusively affording 3-aroylindoles without the formation of 2-aroyl isomers. nih.gov The reaction mechanism involves the simultaneous formation of new C-N and C-C bonds. When electron-poor C-nitrosoaromatics are used, N-hydroxy-3-aroylindoles are often the major products. These N-hydroxyindoles are stable and can be isolated, or they can be converted to the corresponding N-H indoles under the reaction conditions or through a subsequent reduction step. scirp.orgnih.gov This methodology offers a versatile and direct route to a wide range of highly functionalized 3-aroylindoles by varying the substitution on both the nitrosoarene and the alkynone partners. researchgate.net Gold-catalyzed versions of this reaction have also been developed to promote the reductive annulation. chinayyhg.com
Table of Compounds
| Compound Name |
|---|
| 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |
| 2-methyl-3-nitroaniline |
| 3-methylaniline (m-toluidine) |
| This compound |
| Ammonium tetramethylnitrate |
| Benzoyl nitrate |
| Dimethyl sulfate |
| Indole-3-carboxaldehyde |
| Methyl iodide |
| Nitric acid |
| Phosphorus oxychloride |
| Sulfuric acid |
| Trifluoroacetic anhydride |
| XtalFluor-E |
Mechanistic Investigations of Chemical Reactivity and Transformations
Influence of Electron-Withdrawing (Nitro, Carbonitrile) and Electron-Donating (Methyl) Groups on Reactivity
The chemical behavior of 4-methyl-7-nitro-1H-indole-3-carbonitrile is a direct consequence of the interplay between its electron-donating and electron-withdrawing substituents. The nitro (NO₂) group at C7 and the carbonitrile (CN) group at C3 are potent electron-withdrawing groups (EWGs). cymitquimica.com Conversely, the methyl (CH₃) group at C4 is an electron-donating group (EDG).
The EWGs significantly decrease the electron density of the indole (B1671886) ring system. This deactivation makes the molecule less susceptible to electrophilic aromatic substitution compared to unsubstituted indole. However, this reduced electron density renders the aromatic ring more vulnerable to nucleophilic aromatic substitution. nii.ac.jpnih.gov The EDG, on the other hand, increases the electron density of the benzene (B151609) portion of the ring, thereby activating it towards electrophilic attack. The methyl group at the C4 position can also introduce steric hindrance, which may impede reactions at the adjacent C3 position. Research on the nitration of 4-methyl-indole has shown that this steric effect can lead to lower yields for reactions at the C3 site. nih.gov
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Nitro (NO₂) | C7 | Strongly Electron-Withdrawing | Deactivates the ring towards electrophilic substitution; Activates the ring towards nucleophilic substitution. |
| Carbonitrile (CN) | C3 | Strongly Electron-Withdrawing | Deactivates the pyrrole (B145914) ring towards electrophilic substitution. |
| Methyl (CH₃) | C4 | Electron-Donating | Activates the benzene ring towards electrophilic substitution; Can cause steric hindrance at C3. nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (NAS): The presence of the strongly deactivating nitro group at C7 makes the indole nucleus susceptible to nucleophilic attack. Research on analogous nitro-substituted indoles has shown that nucleophilic substitution can occur. For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde, a molecule with similar electronic properties, have demonstrated that it readily reacts with a variety of nitrogen, sulfur, and carbon-centered nucleophiles. nii.ac.jpcore.ac.uk In these cases, the reaction proceeds via a nucleophilic attack at the C2 position, leading to the displacement of a leaving group (e.g., a methoxy (B1213986) group). nii.ac.jpcore.ac.uk This suggests that this compound could potentially undergo similar transformations if a suitable leaving group were present at a position activated by the nitro group.
Reactions Involving the Carbonitrile Functional Group
While specific studies on the hydrolysis and reduction of this compound are not extensively documented, the reactivity of its functional groups is well-established in organic chemistry.
Hydrolysis: The carbonitrile group can be hydrolyzed under either strong acidic or basic conditions. Acid-catalyzed hydrolysis typically proceeds through an amide intermediate to yield the corresponding carboxylic acid. researchgate.net In the presence of a strong base, the nitrile can also be converted to a carboxylate salt, which upon acidification gives the carboxylic acid. researchgate.net
Reduction: The carbonitrile group is readily reducible to a primary amine (an aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Concurrently, the nitro group at the C7 position would also be susceptible to reduction. Selective reduction of the nitro group to an amine can often be achieved using milder conditions, such as catalytic hydrogenation (e.g., H₂ over Palladium) or metals in acidic media (e.g., Sn/HCl), which may leave the carbonitrile group intact.
The carbonitrile group can participate in cycloaddition reactions. However, the reactivity of the indole system can be a determining factor. In a gold-catalyzed three-component reaction designed to produce oxazoles from alkynes, N-oxides, and nitriles, 1H-indole-3-carbonitrile was tested as the nitrile component but failed to yield the corresponding oxazole (B20620) product, indicating a limitation in its reactivity under those specific catalytic conditions. acs.orgacs.org Indole derivatives themselves can act as the 4π component in [4+2] cycloadditions or participate in [4+3] cycloadditions to form complex polycyclic structures, although the electron-deficient nature of this particular indole would likely diminish its efficacy in such reactions. nih.govresearchgate.net
Catalytic Transformations and Reaction Mechanism Elucidation
The indole scaffold is a cornerstone in the development of catalytic transformations for synthesizing complex molecules. nih.govresearchgate.net While specific catalytic reactions on this compound are not widely reported, related systems provide insight into its potential reactivity.
Base-catalyzed methods are effective for synthesizing 3-substituted indoles through reactions like Knoevenagel condensation and Michael addition. nih.gov Furthermore, Friedel-Crafts hydroxyalkylation reactions between indole derivatives and aldehydes, such as 4-nitrobenzaldehyde, have been studied to elucidate their mechanisms. unito.itrsc.org These studies, supported by DFT calculations, have identified a hydroxylic intermediate, demonstrating the stepwise nature of the reaction. unito.itrsc.org
In the realm of metal-catalyzed reactions, various protocols have been developed for the synthesis and functionalization of substituted indoles. mdpi.com For example, a plausible mechanism for a gold-catalyzed synthesis of trifluoromethylated oxazoles involves the activation of an alkyne by the gold catalyst, followed by nucleophilic addition, formation of a gold carbene intermediate, reaction with a nitrile to form a nitrilium intermediate, and subsequent cyclization. acs.org Although 1H-indole-3-carbonitrile itself was not a successful substrate in this specific reaction, the mechanistic investigation provides a framework for understanding how the carbonitrile group might participate in other catalytic cycles. acs.orgacs.org
| Reaction Type | Catalyst Type | Key Mechanistic Steps | Relevance to Indole-3-carbonitrile |
|---|---|---|---|
| Friedel-Crafts Hydroxyalkylation | (Lewis or Brønsted Acid) | Electrophilic attack of indole on activated aldehyde; formation of a carbinol intermediate. unito.itrsc.org | Illustrates the fundamental nucleophilic character of the indole ring. |
| Knoevenagel/Michael Reaction | Base Catalysis | Formation of an electrophilic Knoevenagel adduct followed by nucleophilic attack by indole. nih.gov | Demonstrates a pathway for C3-functionalization, though the target compound is already substituted at C3. |
| Oxazole Synthesis (Three-Component) | Gold(I) Catalyst | Alkyne activation, nucleophilic attack, gold carbene formation, nitrilium intermediate formation, cyclization. acs.org | 1H-Indole-3-carbonitrile was unreactive, but the mechanism shows a potential pathway for nitrile group participation. acs.orgacs.org |
Metal-Catalyzed Cross-Coupling Reactions
While specific examples of metal-catalyzed cross-coupling reactions involving this compound are not readily found, the reactivity of similar indole derivatives provides a basis for predicting potential transformations. Transition metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds, including indoles. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are commonly employed to form carbon-carbon bonds at various positions of the indole ring. nih.govresearchgate.net
In the context of this compound, a potential site for cross-coupling would be the C-H bonds on the benzene portion of the indole ring, or potentially after conversion of a C-H bond to a more reactive group like a halide. The strong electron-withdrawing nature of the nitro and cyano groups would influence the reactivity and regioselectivity of such reactions. For example, the synthesis of various substituted indole-2-carbonitriles has been achieved through palladium-catalyzed cross-coupling reactions of 3-iodo-1H-indole-2-carbonitrile derivatives. nih.govresearchgate.net This suggests that if a suitable leaving group were present on the this compound scaffold, similar transformations could be envisioned.
Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions on Indole Scaffolds
| Coupling Reaction | Catalyst/Reagents (General) | Potential Application for this compound (Hypothetical) |
| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | Arylation at a halogenated position of the indole ring. |
| Heck Coupling | Pd catalyst, base, alkene | Alkenylation at a halogenated position of the indole ring. |
| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | Alkynylation at a halogenated position of the indole ring. |
| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Amination at a halogenated position of the indole ring. |
This table is illustrative of general metal-catalyzed reactions on indoles and does not represent experimentally verified reactions on this compound based on available literature.
Acid- and Base-Catalyzed Transformations
The acidic and basic properties of this compound are influenced by its functional groups. The N-H proton of the indole ring is weakly acidic and can be deprotonated by a strong base. The resulting indolyl anion can then participate in various reactions. The electron-withdrawing nitro and cyano groups would increase the acidity of the N-H proton compared to unsubstituted indole.
Acid-Catalyzed Reactions:
Indoles can undergo polymerization in the presence of strong acids. However, specific acid-catalyzed transformations of substituted indoles are known. For instance, the C3-alkylation of indoles with maleimides can be promoted by Lewis acids like BF3-OEt2. mdpi.com Given that the C3 position of this compound is blocked, acid-catalyzed reactions would likely involve other parts of the molecule. For example, the nitro group could potentially be reduced under certain acidic conditions in the presence of a reducing agent. However, specific studies on such transformations for this compound are lacking.
Base-Catalyzed Reactions:
The N-H proton of the indole ring can be removed by a base to generate an indolyl anion. This anion can then be alkylated or acylated. The presence of the electron-withdrawing groups would facilitate the formation of this anion. For example, the iodination of 1H-indole-2-carbonitrile at the C3 position can be achieved using iodine in the presence of potassium hydroxide. nih.gov While the C3 position is substituted in the target molecule, N-functionalization under basic conditions is a plausible transformation.
The carbonitrile group itself can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide, respectively. However, the conditions required for these transformations can be harsh and might affect other functional groups on the molecule.
Table 2: Potential Acid- and Base-Catalyzed Transformations
| Reaction Type | Reagents (General) | Potential Product (Hypothetical) |
| N-Alkylation | Base (e.g., NaH), Alkyl halide | 1-Alkyl-4-methyl-7-nitro-1H-indole-3-carbonitrile |
| Nitrile Hydrolysis (Acidic) | Strong acid (e.g., HCl), Heat | 4-methyl-7-nitro-1H-indole-3-carboxylic acid |
| Nitrile Hydrolysis (Basic) | Strong base (e.g., NaOH), Heat | 4-methyl-7-nitro-1H-indole-3-carboxamide |
This table outlines potential reactions based on the functional groups present and does not represent experimentally confirmed transformations for this compound from the searched literature.
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) would be a powerful tool to investigate the electronic structure of 4-methyl-7-nitro-1H-indole-3-carbonitrile. Calculations could determine optimized molecular geometry, bond lengths, and bond angles. Furthermore, DFT can be used to calculate key electronic properties such as ionization potential, electron affinity, and the distribution of electron density, which would provide insights into the molecule's reactivity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro, carbonitrile) groups suggests a complex electronic landscape that DFT could effectively map.
Molecular Orbital Analysis
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting a molecule's reactivity and electronic transitions. For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability and the energy required for electronic excitation.
Conformational Analysis and Molecular Dynamics Simulations
While the indole (B1671886) ring system is largely planar, the orientation of the nitro group and the vibrations of the methyl and carbonitrile substituents could be explored through conformational analysis. Molecular dynamics (MD) simulations could provide insights into the behavior of the molecule over time in different solvent environments, revealing its dynamic stability and intermolecular interactions.
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic data, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations could predict its 1H and 13C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. Comparing these predicted spectra with experimental data would be a powerful method for structural verification.
Computational Mechanistic Elucidation of Reactions
As this compound is known as a synthetic intermediate, computational studies could be employed to elucidate the mechanisms of the reactions in which it participates. For example, the reduction of the nitro group to an amine is a key transformation. DFT calculations could map the potential energy surface of this reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction pathway and kinetics.
Molecular Docking and Binding Affinity Predictions in Chemical Biology
Given that many indole derivatives exhibit biological activity, molecular docking studies could be a first step in exploring the potential of this compound as a ligand for biological targets. Although no specific targets have been identified for this compound, its structural features could be docked into the active sites of various enzymes or receptors to predict potential binding modes and affinities. This would be a speculative but potentially fruitful avenue for future research.
Ligand-Target Interaction Modeling (e.g., CDOCKER algorithm for enzyme binding)
Ligand-target interaction modeling is a crucial computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a biological target, typically a protein or enzyme. The CDOCKER algorithm is a popular molecular docking tool that models the ligand as flexible and the receptor as rigid.
In a hypothetical study of this compound, researchers would first identify a relevant biological target. Given the diverse activities of indole derivatives, this could be a kinase, a G-protein coupled receptor, or another enzyme implicated in a disease pathway. The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
The CDOCKER algorithm would then be used to generate a series of possible binding poses of this compound within the active site of the target. The algorithm would calculate the interaction energy for each pose, which includes van der Waals and electrostatic interactions. The pose with the lowest energy is generally considered the most likely binding mode.
For instance, in studies of other nitroindole derivatives, molecular docking has been used to investigate their potential as anticancer agents by modeling their interactions with target proteins. researchgate.net These studies often reveal key hydrogen bonds and hydrophobic interactions that contribute to binding affinity.
Table 1: Hypothetical CDOCKER Interaction Energy Data
This table illustrates the type of data that would be generated from a CDOCKER analysis of this compound with a hypothetical protein target.
| Binding Pose | CDOCKER Interaction Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -45.2 | TYR83, LEU12, VAL34 |
| 2 | -42.8 | SER80, PHE15, ILE32 |
| 3 | -40.1 | ASP81, ALA14, TRP30 |
Pharmacophore Modeling for Rational Design
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological activity. dovepress.com These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable groups.
A pharmacophore model for this compound would typically be generated based on a set of known active molecules that bind to the same target. However, in the absence of such data for this specific compound, a structure-based approach could be taken if a relevant protein target structure is known. In this case, the key interaction points between the target and a known ligand would be used to define the pharmacophore.
The resulting pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify new molecules with the desired biological activity. For indole derivatives, pharmacophore models have been instrumental in the discovery of novel inhibitors for various enzymes. espublisher.com
Table 2: Hypothetical Pharmacophoric Features of this compound
This table outlines the potential pharmacophoric features that could be identified for this compound based on its chemical structure.
| Pharmacophoric Feature | Corresponding Moiety | Potential Interaction |
| Hydrogen Bond Donor | Indole N-H | Interaction with backbone carbonyl or acidic residue |
| Aromatic Ring | Indole ring system | π-π stacking with aromatic residues |
| Hydrogen Bond Acceptor | Nitro group, Nitrile group | Interaction with hydrogen bond donor residues |
| Hydrophobic Group | Methyl group | Interaction with hydrophobic pockets |
Prediction of Physicochemical Descriptors for Molecular Design (e.g., TPSA, LogP)
Physicochemical descriptors are critical in early-stage drug discovery for predicting a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are two of the most important descriptors.
TPSA is a measure of the polar surface area of a molecule and is a good predictor of drug absorption and brain penetration. Molecules with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability.
LogP is a measure of a molecule's lipophilicity or hydrophobicity. It influences how a drug is distributed in the body and its ability to cross cell membranes. A LogP value between 1 and 3 is often considered optimal for oral drugs.
While no experimental or specifically calculated values for this compound are available in the searched literature, these properties can be readily predicted using various computational software packages. For context, computational studies on other small organic molecules, including various indole derivatives, routinely report these values to guide molecular design. nih.gov
Table 3: Predicted Physicochemical Descriptors for Structurally Related Compounds
This table provides predicted TPSA and LogP values for compounds structurally related to this compound to provide context. The values for the target compound would be expected to be within a similar range.
| Compound | TPSA (Ų) | LogP |
| Indole | 15.79 | 2.14 |
| 3-Cyanoindole | 39.58 | 1.84 |
| 7-Nitroindole | 61.61 | 2.08 |
| 4-Methylindole | 15.79 | 2.53 |
Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar Exploration
Exploration of the Indole (B1671886) Moiety as a Pharmacophore in Medicinal Chemistry
The indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the development of therapeutic agents. nih.gov Its structural and electronic characteristics, including the ability of the nitrogen atom's lone pair to participate in the aromatic system, make it a versatile pharmacophore. nih.gov This scaffold is prevalent in numerous natural products with significant biological activity, such as the anticancer alkaloids vincristine (B1662923) and vinblastine, which have been used clinically for conditions like Hodgkin's disease. nih.govnih.gov
In drug design, the indole nucleus serves as a foundational structure for developing inhibitors that target various biological processes. nih.gov Its derivatives are explored for a wide range of therapeutic applications, including potential anticonvulsant, antidepressant, and antimicrobial activities. myskinrecipes.com The ability to readily functionalize the indole ring at multiple positions allows for the fine-tuning of a compound's pharmacological profile, making it a key component in the search for novel drugs. myskinrecipes.com
Enzyme Inhibition Mechanisms
The substituted indole scaffold is a key feature in a variety of enzyme inhibitors, modulating pathways critical to disease states.
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver. nih.govacs.org In type 2 diabetes, the control of gluconeogenesis is often impaired, leading to excessive glucose production and elevated blood sugar levels. nih.gov Consequently, inhibiting FBPase is considered a promising therapeutic strategy for managing this condition. nih.govacs.orgresearchgate.net
FBPase is an allosteric enzyme, meaning its activity can be regulated by molecules binding to a site other than the active site. nih.gov One such key regulator is adenosine (B11128) monophosphate (AMP), which binds to an allosteric site and shifts the enzyme from its active "R" state to an inactive "T" conformation. nih.gov Research has focused on developing small-molecule inhibitors that mimic AMP and bind to this allosteric site. nih.govresearchgate.net
Structure-activity relationship (SAR) studies on a series of 7-nitro-1H-indole derivatives have provided significant insights into the features required for potent FBPase inhibition. These studies revealed that the 7-nitro group and the hydrogen on the indole nitrogen (NH moiety) are crucial for binding affinity. nih.govacs.org It is proposed that these groups form critical hydrogen bond interactions with key amino acid residues within the enzyme's binding pocket. nih.govacs.org This highlights the potential significance of the 7-nitro and 1H-indole core of 4-methyl-7-nitro-1H-indole-3-carbonitrile in the context of FBPase inhibition.
| Structural Feature | Position | Impact on Activity | Reference |
|---|---|---|---|
| Nitro Group | 7 | Vital for binding affinity; likely forms key H-bond interactions. | nih.govacs.org |
| Indole NH | 1 | Considered a critical interaction point with the enzyme. | acs.org |
| Alkyl Substituent | 5 | Beneficial to the inhibitory activity. | nih.govacs.org |
| Acyl Sulfonamide | 3 | Identified as a favorable isostere for a carboxylic group, leading to submicromolar IC₅₀ values in some derivatives. | nih.govacs.org |
The versatility of the indole scaffold extends to the inhibition of other enzymes. For instance, indole-based compounds have been investigated as inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. mdpi.com Studies on N-substituted indole-3-carbaldehyde oxime derivatives, which are structurally related to the 3-carbonitrile moiety, have demonstrated their ability to bind to the urease active site and inhibit its function. mdpi.com This suggests that the indole-3-carbonitrile structure could also serve as a template for designing inhibitors of other relevant enzymes.
Molecular Target Interaction Studies
Beyond enzyme inhibition, indole derivatives are known to interact with other crucial cellular macromolecules, notably tubulin.
Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in critical cellular functions like cell division, structure, and transport. nih.gov Because of their central role in mitosis, microtubules are a key target for the development of anticancer agents. nih.gov Inhibitors of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
The indole skeleton is a well-established pharmacophore in the design of tubulin inhibitors. nih.gov Many potent agents, including natural products and synthetic derivatives, incorporate this structure. These compounds often target the colchicine-binding site on tubulin, preventing its polymerization into microtubules. nih.gov For example, analogues of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor, have been modified with indole rings to improve their pharmacological properties. nih.gov Molecular docking studies have shown that the indole ring can establish important hydrophobic interactions and hydrogen bonds within the binding site, contributing to the compound's high affinity. nih.gov
| Compound Class | Mechanism of Action | Binding Site on Tubulin | Reference |
|---|---|---|---|
| Vinca Alkaloids (e.g., Vincristine) | Inhibits microtubule formation. | Vinca domain | nih.govnih.gov |
| Combretastatin A-4 (CA-4) Analogues | Inhibits tubulin polymerization. | Colchicine site | nih.gov |
| Indole-tethered Chromene Derivatives | Exhibit cytotoxic activity with good binding affinity towards tubulin. | Colchicine site | nih.gov |
The biological activity of indole-containing compounds is fundamentally driven by their ability to form stable interactions with various cellular macromolecules. The planar indole ring system is well-suited for engaging in hydrophobic and π-π stacking interactions within protein pockets. Furthermore, the indole nitrogen can act as a hydrogen bond donor, a critical feature for specific binding events. nih.gov Molecular modeling studies of indole-based inhibitors frequently reveal hydrogen bond formation with amino acid residues like CYSβ241 and ASN329 in tubulin, and hydrophobic interactions with residues such as LEUβ248 and METβ259. nih.gov These non-covalent interactions are essential for the stable binding and subsequent modulation of the target macromolecule's function.
The biological activities of indole derivatives, including those with antimicrobial and antiproliferative properties, are underpinned by diverse and complex mechanisms of action. These mechanisms often involve specific interactions with microbial or cancer cell targets, leading to the disruption of essential cellular processes.
Mechanism of Antimicrobial Action in Indole Derivatives
Indole-containing compounds represent a significant class of antimicrobial agents that can exhibit their biological activity through various mechanisms. These can include the inhibition of efflux pumps, disruption of biofilms, or interference with essential proteins like the filamentous temperature-sensitive protein Z (FtsZ) and methicillin-resistant Staphylococcus aureus pyruvate (B1213749) kinase. mdpi.com
Bacterial Target Identification and Validation:
The antimicrobial efficacy of indole derivatives is often attributed to their ability to interfere with crucial bacterial cellular processes. While specific targets for this compound have not been explicitly detailed in the available literature, the broader family of indole compounds has been shown to act on several key bacterial pathways. For instance, some indole derivatives function by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. Others have been found to disrupt bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately, cell death.
The validation of these targets typically involves a combination of genetic and biochemical approaches. Gene knockout studies in bacteria can identify proteins that, when absent, confer resistance to the indole compound, suggesting a direct interaction. In vitro enzyme inhibition assays can then confirm the direct inhibitory effect of the compound on the purified target protein.
Antifungal Mechanism Investigations
The investigation into the antifungal mechanisms of indole derivatives is an active area of research. Similar to their antibacterial action, the antifungal effects are believed to arise from the disruption of vital fungal cellular structures and functions. One of the primary targets for many antifungal agents is the fungal cell membrane, where they can interfere with the synthesis of ergosterol (B1671047), a key component of the membrane that is absent in mammalian cells. This disruption leads to increased membrane permeability and fungal cell death.
Another potential mechanism involves the inhibition of fungal enzymes that are essential for growth and replication. For example, some heterocyclic compounds have been shown to inhibit fungal lanosterol (B1674476) 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. Further investigations using techniques such as differential gene expression analysis in fungi treated with indole derivatives can help to elucidate the specific pathways affected.
Mechanistic Basis of Antiproliferative and Cytotoxic Effects
Indole derivatives have demonstrated significant potential as anticancer agents, exerting their effects through a variety of mechanisms that lead to the inhibition of cancer cell growth and the induction of cell death. researchgate.net
Cellular Pathway Perturbation Analyses
A key aspect of the antiproliferative activity of many indole compounds lies in their ability to perturb cellular signaling pathways that are often dysregulated in cancer. nih.gov Natural and synthetic indole derivatives have been shown to modulate multiple signaling cascades, including the PI3K/Akt/mTOR and NF-κB pathways, which are crucial for cell survival, proliferation, and angiogenesis. nih.gov By inhibiting these pathways, indole compounds can effectively halt the uncontrolled growth of cancer cells. nih.gov
For instance, studies on compounds like indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) have shown that they can down-regulate the expression of PI3K and inactivate the Akt kinase, leading to the inhibition of cell proliferation. nih.gov Furthermore, some indole derivatives act as inhibitors of specific protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are pivotal in cell cycle progression and are often overactive in cancer. nih.gov
Apoptosis Induction Mechanisms
A primary mechanism through which indole derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. koreascience.kr This process is tightly regulated by a family of cysteine proteases known as caspases. koreascience.kr Many indole-based compounds have been found to activate the caspase cascade, leading to the systematic dismantling of the cancer cell. nih.govkoreascience.kr
The induction of apoptosis by indole derivatives can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, these compounds can cause the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3. nih.gov Evidence for this includes the observed increase in the levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net The activation of caspase-3 is a central event in apoptosis, as it cleaves various cellular proteins, resulting in the characteristic morphological changes of apoptotic cells. nih.govnih.gov Some novel indole derivatives have been shown to significantly increase the levels of active caspase-3, leading to potent apoptotic antiproliferative activity. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Activity
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent derivatives. For indole derivatives, SAR studies have provided valuable insights into the features necessary for their antimicrobial and antiproliferative effects.
For nitro-substituted indole derivatives, the position of the nitro group has been shown to be a critical determinant of mutagenic and, by extension, other biological activities. nih.gov For instance, the presence of a nitro group at positions C5 or C6 of the indole ring often results in measurable mutagenic activity, while a nitro group at C4 or C7 leads to weaker or no activity. nih.gov Methylation of a ring nitrogen can also significantly alter the biological activity, sometimes leading to a substantial increase in potency. nih.gov
In the context of antiproliferative activity, SAR studies on various indole-based compounds have highlighted the importance of specific substituents. For example, in a series of indole-2-carboxamides, the presence of a phenethyl moiety was found to be important for their antiproliferative action. nih.gov The nature and position of substituents on the indole ring and on any side chains can influence the compound's ability to interact with its biological target, as well as its pharmacokinetic properties.
The following table summarizes the key structural features and their impact on the biological activity of indole derivatives based on available literature.
| Structural Feature | Impact on Biological Activity |
| Position of Nitro Group | A nitro group at C5 or C6 often correlates with higher activity compared to positions C4 or C7. nih.gov |
| N-Methylation | Methylation of a ring nitrogen can either reduce or dramatically increase biological activity depending on the specific compound. nih.gov |
| Substituents on Side Chains | The nature of substituents on side chains, such as the presence of a phenethyl moiety, can be crucial for antiproliferative activity. nih.gov |
These SAR insights are instrumental in guiding the synthesis of new indole derivatives with improved therapeutic potential.
Impact of Substituent Position and Electronic Nature
The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. chula.ac.th In the case of this compound, the electronic properties of the methyl, nitro, and carbonitrile groups are expected to play a crucial role in its potential interactions with biological targets.
The nitro group (NO2) at position 7 is a strong electron-withdrawing group. Generally, the position of a nitro group on a pharmacologically active scaffold can significantly impact its biological activity. mdpi.comnih.gov For instance, in other heterocyclic compounds, the presence and location of a nitro group are critical for activities such as antimicrobial and anticancer effects. nih.gov Research on various nitroaromatic and nitroheterocyclic compounds has shown that the biological mechanism can involve redox reactions facilitated by the nitro group. nih.gov A study on the mutagenic activities of nitro and methyl-nitro derivatives of indole has indicated that the presence of a nitro group at the C7 position results in compounds that are only weakly or non-mutagenic. nih.gov This suggests that the specific placement at C7 in this compound might mitigate some of the genotoxic effects sometimes associated with nitro compounds.
The methyl group (CH3) at position 4 is an electron-donating group. The presence of a methyl group can influence the molecule's lipophilicity, steric profile, and metabolic stability, all of which can affect its biological activity. mdpi.com In other molecular contexts, the addition of a methyl group can either enhance or decrease activity depending on the specific biological target and the nature of the interaction. mdpi.com
The carbonitrile group (CN) at position 3 is also electron-withdrawing. The indole-3-carbonitrile scaffold itself is a component of various biologically active molecules. nih.gov For instance, derivatives of 1H-indole-3-carbonitrile have been investigated as potent inhibitors of Tropomyosin receptor kinase (TRK), indicating the importance of this moiety for anticancer activity. nih.gov
The interplay of these substituents—the electron-donating methyl group and the electron-withdrawing nitro and carbonitrile groups—creates a unique electronic distribution within the indole ring system of this compound, which would be a key determinant of its biological profile.
Identification of Key Structural Features for Bioactivity
Without specific biological data for this compound, the identification of its key structural features for bioactivity remains speculative and must be inferred from studies on related indole derivatives. The indole scaffold itself is a well-established pharmacophore that mimics the structure of tryptophan and can interact with a variety of proteins and enzymes. chula.ac.th
For a hypothetical biological activity of this compound, the following structural features would likely be critical:
The Indole NH Group: The hydrogen on the indole nitrogen can act as a hydrogen bond donor, a crucial interaction for the binding of many indole-based drugs to their biological targets.
The Planar Aromatic System: The flat, aromatic nature of the bicyclic indole ring allows for π-π stacking interactions with aromatic amino acid residues in protein binding pockets.
The Substituents at Positions 3, 4, and 7: The specific combination and orientation of the carbonitrile, methyl, and nitro groups would create a distinct three-dimensional shape and electrostatic potential, governing the molecule's selectivity and affinity for a particular biological target. The carbonitrile group, for example, could act as a hydrogen bond acceptor.
To definitively elucidate the mechanistic insights and structure-activity relationships of this compound, further research is required. This would involve the synthesis of this compound and a series of analogues with systematic modifications to the substituents at positions 3, 4, and 7. Subsequent biological screening of these compounds against a panel of relevant targets would be necessary to identify any significant bioactivities and to establish a clear SAR.
Emerging Research Directions and Advanced Applications in Chemical Synthesis
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry, which advocate for the reduction of hazardous substances and the use of environmentally benign processes, are increasingly influencing the synthesis of indole (B1671886) derivatives. While specific green synthesis routes for 4-methyl-7-nitro-1H-indole-3-carbonitrile are not extensively documented, general methodologies for nitroindole synthesis can be adapted to be more sustainable. Traditional nitration methods often rely on harsh acidic conditions, which pose environmental and safety risks.
A key area of development is the use of milder and more selective nitrating agents. For instance, methods using trifluoroacetyl nitrate (B79036) (CF3COONO2), generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride (B1165640), offer a non-acidic and metal-free approach to the regioselective nitration of indoles. This approach has been successfully applied to various substituted indoles and could be a viable green alternative for the synthesis of 7-nitroindoles.
Furthermore, the reduction of the nitro group in this compound to form 7-amino-4-methyl-1H-indole-3-carbonitrile is a critical transformation. This is often achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.combiorxiv.org This method is considered a green chemical process as it utilizes a recyclable catalyst and produces water as the primary byproduct.
Table 1: Comparison of Traditional and Green Synthesis Approaches for Related Indole Derivatives
| Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |
|---|---|---|---|
| Nitration | Concentrated nitric acid and sulfuric acid | In situ generation of trifluoroacetyl nitrate | Avoids harsh acidic conditions, metal-free, potentially higher regioselectivity. |
| Reduction of Nitro Group | Metal hydrides (e.g., LiAlH4) | Catalytic hydrogenation (e.g., H2, Pd/C) | High atom economy, recyclable catalyst, safer reagents, and cleaner reaction profile. |
Exploration of New Reaction Domains and Catalyst Systems
The reactivity of the this compound scaffold is rich, offering multiple sites for functionalization. The electron-withdrawing nature of the nitro and nitrile groups influences the reactivity of the indole ring, making it a versatile substrate for various chemical transformations.
Catalytic Systems:
Palladium Catalysis: As mentioned, palladium on carbon is a key catalyst for the reduction of the nitro group. chemicalbook.combiorxiv.org Palladium catalysts are also extensively used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to functionalize the indole core. While not specifically documented for this compound, these reactions are standard for modifying indole skeletons and could be applied to introduce further substituents.
Gold Catalysis: Gold-catalyzed reactions have gained prominence in organic synthesis. For instance, a highly regioselective gold-catalyzed single oxygen transfer reaction has been developed for internal trifluoromethylated alkynes, pyridine (B92270) N-oxides, and nitriles. acs.org Although 1H-indole-3-carbonitrile itself was found to be an unsuitable substrate for this specific reaction, it highlights the exploration of gold catalysts in reactions involving the indole-3-carbonitrile scaffold.
New Reaction Domains: The functional groups present in this compound open up several reaction possibilities. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The nitro group, besides being reducible, can also be a directing group in electrophilic aromatic substitution reactions. The indole nitrogen can be alkylated or arylated to introduce further diversity. The development of novel synthetic methods to selectively functionalize each of these positions is an active area of research.
Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold serves as a valuable starting material for creating such hybrid molecules due to its inherent biological relevance and synthetic accessibility.
A notable application of this compound is as a precursor in the synthesis of analogs of Indisulam, an anti-cancer agent. biorxiv.org Indisulam is known to act as a "molecular glue," inducing the degradation of specific proteins. By modifying the core structure derived from this compound, researchers can develop new compounds with potentially improved efficacy, selectivity, or pharmacokinetic properties. The synthesis of these complex molecules often involves a multi-step process where the indole derivative is further functionalized and coupled with other molecular fragments.
Application as Probes for Biological System Interrogation
While there is no direct evidence of this compound itself being used as a biological probe, its derivatives hold significant potential in this area. The indole nucleus is a common feature in fluorescent molecules, and the introduction of a nitro group can quench fluorescence. The reduction of the nitro group to an amino group can restore fluorescence, a mechanism that can be exploited to design "turn-on" fluorescent probes for detecting specific biological reductases or hypoxic conditions in cells.
Given that this compound is a precursor to 7-amino-4-methyl-1H-indole-3-carbonitrile, it is a key component in the potential development of such probes. chemicalbook.com The synthesis of these probes would involve conjugating the amino-indole derivative to a targeting moiety or a responsive group, allowing for the specific interrogation of biological processes.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis Planning
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis and drug discovery. For a molecule like this compound, AI can be applied in several ways:
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule. By analyzing vast databases of chemical reactions, these algorithms can identify optimal starting materials and reaction conditions, potentially uncovering more sustainable or cost-effective pathways than those devised by human chemists.
Discovery of New Derivatives: Machine learning models can be trained to predict the biological activity of virtual compounds. By using the this compound scaffold as a starting point, these models can suggest new derivatives with a high probability of possessing desired therapeutic effects. This in silico screening can significantly accelerate the discovery of new drug candidates.
Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. This is particularly useful for complex, multi-step syntheses involving the this compound core.
Table 2: AI/ML Applications in the Lifecycle of this compound
| Application Area | AI/ML Tool/Technique | Potential Impact |
|---|---|---|
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Proposes novel, efficient, and potentially greener synthetic routes. |
| Derivative Design | Generative Models, QSAR Modeling | Designs new molecules based on the scaffold with predicted biological activities. |
| Process Optimization | Bayesian Optimization, Neural Networks | Optimizes reaction conditions for higher yields and purity, reducing waste. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methyl-7-nitro-1H-indole-3-carbonitrile, and how is purity validated?
- Methodology : The compound is synthesized via nitration and cyanation reactions. For example, starting from a substituted indole, nitration at the 7-position is achieved using nitric acid/sulfuric acid, followed by cyanation at the 3-position using reagents like cyanogen bromide or copper(I) cyanide. Post-synthesis, purity is validated via liquid chromatography–mass spectrometry (LC-MS) (e.g., observed m/z = 200.2 [M–H⁺]) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology : Key techniques include:
- NMR : To assign proton environments (e.g., nitro and methyl group signals).
- LC-MS : For molecular weight confirmation and detecting impurities.
- Infrared (IR) Spectroscopy : To identify functional groups (nitro: ~1520 cm⁻¹, cyano: ~2200 cm⁻¹).
Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .
Q. What safety precautions are critical when handling this compound?
- Methodology : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential skin/eye irritation (H302 hazard). Store under inert atmosphere (argon/nitrogen) to prevent degradation. Emergency measures include rinsing exposed skin with water and consulting safety data sheets (SDS) for specific protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized for the catalytic reduction of the nitro group in this compound?
- Methodology :
- Catalyst Selection : Pd/C under H₂ (balloon) at room temperature achieves 100% conversion to 7-amino-4-methyl-1H-indole-3-carbonitrile. Alternative catalysts (e.g., Raney Ni) may require higher pressures.
- Solvent Optimization : Methanol/THF mixtures enhance solubility and reaction kinetics.
- Monitoring : Use TLC or in-situ LC-MS to track nitro-to-amine conversion .
Q. How can discrepancies in spectroscopic data (e.g., unexpected LC-MS peaks) be resolved during characterization?
- Methodology :
- Multi-Technique Validation : Combine NMR, high-resolution MS (HRMS), and X-ray crystallography (if crystals are obtainable) to resolve ambiguities.
- Impurity Profiling : Compare retention times and fragmentation patterns in LC-MS with synthetic intermediates or byproducts.
- Computational Cross-Check : Use software like Gaussian or ACD/Labs to predict spectra and identify anomalies .
Q. What strategies enable functionalization of this compound for drug discovery applications?
- Methodology :
- Nitro Reduction : As in , generate the amine intermediate for coupling reactions (e.g., amide bond formation).
- Cyano Group Modification : Hydrolysis to carboxylic acid or conversion to tetrazoles via click chemistry.
- Electrophilic Substitution : Leverage the indole’s C-2/C-5 positions for halogenation or alkylation .
Q. How can researchers ensure reproducibility of synthetic protocols across labs?
- Methodology :
- Detailed Reporting : Document exact molar ratios, solvent grades, and catalyst activation steps.
- Open Data Sharing : Deposit raw spectral data in repositories like Zenodo or Figshare to enable cross-validation.
- Collaborative Trials : Conduct inter-lab studies to identify environmental variables (e.g., humidity, temperature) affecting yields .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting crystallographic data for derivatives of this compound?
- Methodology :
- Re-refinement : Use software like SHELXL to test alternative space groups or hydrogen-bonding networks.
- Twinned Data Analysis : Apply tools in SHELXD/SHELXE for challenging datasets.
- Validation Tools : Check using CCDC’s Mercury or PLATON for symmetry/geometry errors .
Q. What statistical approaches are recommended for analyzing biological activity data of derivatives?
- Methodology :
- Dose-Response Curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
- Multivariate Analysis : Apply PCA or clustering to identify structure-activity relationships (SAR).
- Error Propagation : Account for synthetic yield variability in activity assays via Monte Carlo simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
